4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 1-naphthoate
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Overview
Description
4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 1-naphthoate is a complex organic compound with the molecular formula C25H24N2O3 and a molecular weight of 400.482 g/mol . This compound is known for its unique structure, which includes a cyclohexylcarbonyl group, a carbohydrazonoyl group, and a naphthoate moiety. It is primarily used in research settings and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 1-naphthoate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the Cyclohexylcarbonyl Intermediate: This step involves the reaction of cyclohexylamine with a suitable carbonyl compound under controlled conditions.
Introduction of the Carbohydrazonoyl Group: The intermediate is then reacted with hydrazine or a hydrazine derivative to introduce the carbohydrazonoyl group.
Coupling with 1-Naphthoic Acid: The final step involves the coupling of the intermediate with 1-naphthoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Chemical Reactions Analysis
4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 1-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 1-naphthoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 1-naphthoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 1-naphthoate can be compared with similar compounds such as:
4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl benzoate: This compound has a benzoate moiety instead of a naphthoate moiety.
4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 4-butoxybenzoate: This compound includes a butoxy group on the benzoate moiety.
(4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenoxy)acetic acid: This compound has an acetic acid moiety instead of a naphthoate moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
477733-44-1 |
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Molecular Formula |
C25H24N2O3 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C25H24N2O3/c28-24(20-8-2-1-3-9-20)27-26-17-18-13-15-21(16-14-18)30-25(29)23-12-6-10-19-7-4-5-11-22(19)23/h4-7,10-17,20H,1-3,8-9H2,(H,27,28)/b26-17+ |
InChI Key |
OOOFUIYROYAKNV-YZSQISJMSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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